ethyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Medicinal Chemistry Structure-Activity Relationship Drug Design

Ethyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (C22H17N3O4S, MW 419.46 g/mol) belongs to the coumarin–thiazole hybrid class—a privileged scaffold in medicinal chemistry recognized for its multi-target potential. The compound features a 2H-chromen-2-ylidene core linked via a (Z)-configured imine to a meta-ethyl benzoate moiety, with a 1,3-thiazol-2-ylcarbamoyl substituent at the 3-position of the chromene.

Molecular Formula C22H17N3O4S
Molecular Weight 419.46
CAS No. 1327181-47-4
Cat. No. B2924735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
CAS1327181-47-4
Molecular FormulaC22H17N3O4S
Molecular Weight419.46
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4
InChIInChI=1S/C22H17N3O4S/c1-2-28-21(27)15-7-5-8-16(12-15)24-20-17(19(26)25-22-23-10-11-30-22)13-14-6-3-4-9-18(14)29-20/h3-13H,2H2,1H3,(H,23,25,26)
InChIKeyBEVXCFVUYJGDCP-GFMRDNFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (CAS 1327181-47-4): Procurement-Relevant Profile


Ethyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (C22H17N3O4S, MW 419.46 g/mol) belongs to the coumarin–thiazole hybrid class—a privileged scaffold in medicinal chemistry recognized for its multi-target potential [1]. The compound features a 2H-chromen-2-ylidene core linked via a (Z)-configured imine to a meta-ethyl benzoate moiety, with a 1,3-thiazol-2-ylcarbamoyl substituent at the 3-position of the chromene. This specific substitution pattern creates three points of differentiation—regioisomeric benzoate position, ethyl ester chain length, and unsubstituted chromene ring—that collectively define its utility as a screening compound or synthetic intermediate distinct from its para-isomer, methyl-ester, and halo-substituted analogs.

Scaffold Identity
Coumarin-thiazole hybrid with confirmed (Z)-configured imine and meta-ethyl benzoate substitution pattern
Procurement Context
Unique regioisomer distinct from para-isomer and methyl-ester analogs; suitable as screening compound or synthetic intermediate
Assay-Ready Attributes
Screening-grade purity (~95% HPLC) with defined stereochemistry to avoid activity cliffs from configurational impurities

Ethyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate: Why In-Class Compounds Are Not Interchangeable


Coumarin–thiazole hybrids exhibit steep structure–activity relationships (SAR): minor modifications in the benzoate substitution position (meta vs. para), ester alkyl chain length (ethyl vs. methyl), or chromene ring halogenation can shift target selectivity by >100-fold or abolish activity entirely [1]. For example, in the thiazolyl-coumarin HDAC inhibitor series, moving from an unsubstituted chromene to a 6-bromo derivative altered HDAC1 IC50 from 46.5 nM to >1 μM [1]. The meta-ethyl benzoate isomer (CAS 1327181-47-4) thus cannot be substituted with the para isomer (CAS 1327173-00-1) or the methyl ester analog (CAS 1327176-05-5) without risking complete loss of the intended biological signal. The review literature further confirms that the hybridization of coumarin and thiazole pharmacophores generates unique polypharmacology that is sensitive to the precise linker geometry and substitution vector [2].

Regioisomer Mismatch: Meta vs. Para
Benzoate attachment vector alters dihedral angle and target recognition. Class precedent shows 3- to 8-fold activity shifts for analogous positional changes; para-isomer (CAS 1327173-00-1) may not reproduce the same target engagement profile.
Ester Chain Length: Ethyl vs. Methyl
Ethyl ester increases calculated logP by ~0.5 units. Coumarin-thiazole class data indicate 2- to 5-fold differences in cellular permeability and metabolic stability; methyl analog (CAS 1327176-05-5) may exhibit different pharmacokinetic behaviour.
Chromene Substitution: Unsubstituted vs. Halogenated
Halogenation at the chromene ring (e.g., 6-bromo) can shift HDAC1 IC50 from 46.5 nM to >1 µM in related series. The unsubstituted chromene of this compound may yield a distinct isoform-selectivity profile, limiting direct substitution with halo-substituted derivatives.

Ethyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate: Differential Evidence vs. Closest Analogs


Regioisomeric Meta-Substitution vs. Para-Isomer: Impact on Molecular Recognition and Target Engagement

The target compound carries the ethyl benzoate group at the meta position of the benzylideneamino ring. The direct para-regioisomer (CAS 1327173-00-1, ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate) differs only in the attachment vector of the ester moiety, yet this substitution shift alters the dihedral angle between the chromene and phenyl rings, modulating both molecular shape and hydrogen-bonding geometry to protein targets . In related coumarin-thiazole CDK2 inhibitor series, moving a substituent from the 3- to the 4-position of the pendant phenyl ring changed antiproliferative IC50 against MCF-7 cells by 3- to 8-fold [1]. No head-to-head biochemical comparison of the meta vs. para isomers has been published for this specific pair; however, the documented SAR volatility within the class means the meta isomer must be treated as a distinct chemical entity for patent and screening purposes.

Meta vs. Para Substitution
Class-level inference
3- to 8-fold activity change in related coumarin-thiazole series for positional shifts
Regioisomer identity may critically influence target engagement and must be verified experimentally.
No head-to-head biochemical comparison for this specific pair; class precedent only.
Medicinal Chemistry Structure-Activity Relationship Drug Design

Ethyl Ester vs. Methyl Ester: Implications for Lipophilicity and Metabolic Stability

The target compound carries an ethyl ester, whereas the most closely related commercially available analog (CAS 1327176-05-5) is the methyl ester. The additional methylene unit in the ethyl ester increases the calculated logP by approximately 0.5 units (AlogP ~3.5 for ethyl vs. ~3.0 for methyl analog) [1]. In the broader coumarin-thiazole class, the ethyl ester variants have shown 2- to 5-fold differences in cellular permeability and metabolic half-life compared to their methyl ester counterparts, attributable to differential esterase susceptibility [2]. Direct comparative pharmacokinetic data for this specific pair are not available.

Ethyl vs. Methyl Ester
Class-level inference
ΔlogP ≈ +0.5; reported 2- to 5-fold variation in cellular stability for analogous ester pairs
Ester chain length may modulate lipophilicity and esterase susceptibility, affecting assay outcomes.
Direct comparative pharmacokinetic data for this specific pair not available.
Pharmacokinetics Prodrug Design Medicinal Chemistry

Coumarin-Thiazole Scaffold as Validated HDAC Inhibitor Pharmacophore: Quantitative Class Reference

Although the specific compound has not been tested in published HDAC assays, closely related thiazolyl-coumarin derivatives in which the chromene 3-position is substituted with a thiazole-carbamoyl motif (identical to the target compound) have demonstrated potent HDAC inhibition. Compound 8c (thiazolyl-coumarin with disulfide zinc-binding group) exhibited IC50 = 41.5 nM against HeLa nuclear HDACs and IC50 = 46.5 nM against HDAC1, while compound 5c (hydroxamic acid analog) showed IC50 = 50.0 nM (nuclear HDACs) and 39.7 nM (HDAC1) [1]. These compounds share the same chromene–thiazole core connectivity as the target molecule. The target compound's thiazol-2-ylcarbamoyl moiety is a recognized zinc-chelating motif that can engage the HDAC catalytic site; the absence of a secondary zinc-binding group (ZBG) at the 6-position of the chromene may confer selectivity for specific HDAC isoforms over the pan-HDAC profile seen with hydroxamic acids [1].

HDAC Inhibition Class Reference
Class-level inference
Class IC50 range: 39.7–84.1 nM (HeLa nuclear HDACs and HDAC1, ref. compounds 8c and 5c)
Conserved thiazol-2-ylcarbamoyl zinc-chelating motif may support HDAC isoform screening.
Target compound not directly tested; absence of a secondary ZBG may confer selectivity.
HDAC Inhibition Cardiac Fibrosis Epigenetics

Class-Level Anticancer Potential: Coumarin-Thiazole Hybrids as CDK2 and EGFR/HDAC1 Dual Inhibitors

The coumarin-thiazole class has demonstrated potent anticancer activity through multiple mechanisms. Compound 5c (a thioamide-containing coumarin-thiazole) inhibited MCF-7 and HepG2 proliferation with IC50 values of 4.5 μM and 5.4 μM, respectively, and inhibited CDK2 with an IC50 of 0.93 μM [1]. Separately, compound 3m (a coumarin-thiazole hybrid from Ahmed et al., 2025) showed dual EGFR/HDAC1 inhibition with EGFR IC50 = 0.08 ± 0.003 μM and HDAC1 IC50 = 1.013 ± 0.034 μM, compared to erlotinib (IC50 = 0.052 ± 0.002 μM) and TSA (IC50 = 0.320 ± 0.011 μM) [2]. The target compound incorporates the same core pharmacophoric elements—chromene ring, thiazole linker, and carbamoyl connection—that are critical for ATP-site binding (CDK2 hinge region) and zinc chelation (HDAC1 catalytic site).

Antiproliferative Class Evidence
Class-level inference
Congeners: MCF-7 IC50 4.5 µM, CDK2 IC50 0.93 µM; dual EGFR/HDAC1 inhibitor 3m: EGFR IC50 0.08 µM, HDAC1 IC50 1.013 µM
Scaffold associated with CDK2 and EGFR/HDAC1 pathway inhibition in cell-based assays.
Activity of this specific compound remains uncharacterized; data from related series only.
Anticancer CDK2 Inhibition EGFR/HDAC1 Dual Inhibition

Physicochemical Fingerprinting and Purity: Verified Identity for Reproducible Screening

The compound is supplied with characterization data including InChI Key (BEVXCFVUYJGDCP-GFMRDNFCSA-N), molecular formula C22H17N3O4S, and MW 419.46 g/mol . The (Z)-stereochemistry about the chromen-2-ylidene imine bond is structurally confirmed—the trans (Z) configuration is the thermodynamically stable form for this class and is critical for biological activity, as the (E)-isomer would present a dramatically different pharmacophoric shape [1]. Purity is typically reported as 95% (HPLC), providing adequate quality for primary screening campaigns.

Identity & Purity
Supporting evidence
Purity ~95% (HPLC); (Z)-configuration confirmed; InChI Key provided
Screening-ready quality with unambiguous stereochemistry reduces risk of activity cliffs from configurational impurities.
Vendor QC data; independent re-characterization advised for critical assays.
Quality Control Compound Characterization Reproducibility

Ethyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate: Evidence-Backed Application Scenarios


Lead Optimization for Isoform-Selective HDAC Inhibitors in Fibrotic Disease

The thiazol-2-ylcarbamoyl moiety present in this compound is a validated zinc-binding group that engages HDAC catalytic sites. Unlike the prototypical hydroxamic acid HDAC inhibitors (e.g., SAHA, IC50 ~10-50 nM for HDAC1) that show pan-HDAC activity, the coumarin-thiazole scaffold has demonstrated the capacity for isoform selectivity: compound 8c inhibited HDAC1 with IC50 = 46.5 nM while showing 1.8-fold selectivity over HDAC6 (IC50 = 84.1 nM) [1]. The target compound, lacking a secondary zinc-binding group at the chromene 6-position, may exhibit further selectivity for HDAC classes I vs. II, a hypothesis testable in screening and relevant for cardiac fibrosis where HDAC1 is preferentially expressed in cardiac fibroblasts [1].

Anticancer Drug Discovery: CDK2 and Dual EGFR/HDAC1 Inhibitor Scaffold

Coumarin-thiazole congeners have shown potent inhibition of CDK2 (IC50 = 0.93 μM for compound 5c) [2] and dual EGFR/HDAC1 blockade (compound 3m: EGFR IC50 = 0.08 μM, HDAC1 IC50 = 1.013 μM) [3]. The target compound's structural novelty—meta-ethyl benzoate, unsubstituted chromene—positions it as a starting point for a new sub-series distinct from the 6-bromo and 6-methoxy variants that dominate the patent literature. Researchers can exploit this compound to map SAR around the chromene ring and ester tail without infringing on existing intellectual property covering substituted chromene analogs.

Chemical Biology Probe for Zinc-Dependent Enzyme Families

The 1,3-thiazole-2-carbamoyl group is a privileged zinc-binding motif recognized across multiple metalloenzyme families including HDACs, matrix metalloproteinases (MMPs), and carbonic anhydrases [4]. This compound can serve as a versatile scaffold for fragment-based or structure-based design of probes targeting zinc-dependent enzymes. Its ethyl ester provides a handle for further derivatization (hydrolysis to free acid, amidation, or conversion to hydroxamic acid), enabling modular access to focused libraries for chemoproteomic profiling.

Comparative SAR Studies: Meta- vs. Para-Substitution Effects on Target Engagement

Because the meta-ethyl benzoate isomer (CAS 1327181-47-4) and the para-ethyl benzoate isomer (CAS 1327173-00-1) are both commercially available, a side-by-side comparative SAR study can quantify the impact of regioisomeric substitution on potency, selectivity, and pharmacokinetic properties . This type of matched molecular pair analysis is highly valued in medicinal chemistry decision-making and can generate publishable SAR data that guides lead series prioritization while simultaneously clarifying the patent space surrounding the chromen-2-ylidene scaffold.

Application
Selection Property
Validation Focus
HDAC isoform-selectivity research in cardiac fibrosis models
Thiazol-2-ylcarbamoyl as zinc-chelating motif without a secondary zinc-binding group
Class I vs. II HDAC selectivity panel; cardiac fibroblast target engagement assays
Cancer cell-model studies for CDK2 and EGFR/HDAC1 dual pathway research
Unsubstituted chromene and meta-ethyl ester create a distinct IP position relative to substituted analogs
Cell viability, CDK2 kinase, and EGFR/HDAC1 recombinant enzyme assays
Zinc-dependent metalloenzyme probe development
Versatile thiazole-2-carbamoyl privileged zinc-binding group with an ethyl ester derivatization handle
Fragment-based or chemoproteomic screening against MMPs, carbonic anhydrases, and HDACs
Matched molecular pair analysis: meta vs. para regioisomer
Commercial availability of both meta (CAS 1327181-47-4) and para (CAS 1327173-00-1) isomers
Comparative SAR studies quantifying potency, selectivity, and pharmacokinetic differences
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